molecular formula C24H26OSi B11951641 1-(Triphenylsilyl)cyclohexanol

1-(Triphenylsilyl)cyclohexanol

Cat. No.: B11951641
M. Wt: 358.5 g/mol
InChI Key: GJSSIICRXIGGBM-UHFFFAOYSA-N
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Description

1-(Triphenylsilyl)cyclohexanol is an organic compound with the molecular formula C24H26OSi. It is characterized by a cyclohexanol moiety bonded to a triphenylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Triphenylsilyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclohexanone, cyclohexane derivatives, and various substituted cyclohexanol compounds .

Scientific Research Applications

1-(Triphenylsilyl)cyclohexanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Triphenylsilyl)cyclohexanol exerts its effects involves interactions with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Uniqueness: 1-(Triphenylsilyl)cyclohexanol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C24H26OSi

Molecular Weight

358.5 g/mol

IUPAC Name

1-triphenylsilylcyclohexan-1-ol

InChI

InChI=1S/C24H26OSi/c25-24(19-11-4-12-20-24)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2

InChI Key

GJSSIICRXIGGBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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